molecular formula C4H9N5 B1455862 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine CAS No. 1211587-69-7

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

Cat. No. B1455862
M. Wt: 127.15 g/mol
InChI Key: LGOYTARNYBSMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” is a chemical compound . It is related to the class of compounds known as tetrazoles . Tetrazoles are a group of five-membered heterocyclic compounds containing four nitrogen atoms .


Synthesis Analysis

The synthesis of tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles to give 1H-tetrazoles . This reaction can proceed readily in water with zinc salts as catalysts . Another method involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” can be analyzed using various spectroscopic techniques . The exact structure would depend on the specific synthesis method and conditions used.


Chemical Reactions Analysis

Tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can undergo various chemical reactions . For example, they can react with amines, triethyl orthoformate, and sodium azide to form 1-substituted 1H-1,2,3,4-tetrazole compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” can be determined using various analytical techniques . For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

  • Medicinal and Pharmaceutical Applications

    • Field : Medicinal Chemistry
    • Application Summary : Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their bioactivity .
    • Methods of Application : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
    • Results or Outcomes : Tetrazole derivatives have shown effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range .
  • High-Performance Energetic Material

    • Field : Material Science
    • Application Summary : Certain tetrazole derivatives are being explored as high-performance energetic materials .
    • Results or Outcomes : The good detonation properties with moderate sensitivities demonstrate that certain tetrazole derivatives are promising candidates for application as high-performance energetic materials .
  • Click Chemistry

    • Field : Organic Chemistry
    • Application Summary : Tetrazole and its derivatives are used in click chemistry, a modular synthetic approach that utilizes the reaction of azide and alkyne groups to form a 1,2,3-triazole ring .
    • Methods of Application : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
    • Results or Outcomes : The click chemistry approach has been used to synthesize a variety of biologically active compounds .
  • DNA Synthesis

    • Field : Biochemistry
    • Application Summary : Tetrazole is used in biochemistry for DNA synthesis .
    • Methods of Application : Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis .
    • Results or Outcomes : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Safety And Hazards

Tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can pose certain hazards. They may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-4(2,5)3-6-8-9-7-3/h5H2,1-2H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOYTARNYBSMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

CAS RN

1211587-69-7
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Reactant of Route 2
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Reactant of Route 3
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Reactant of Route 4
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Reactant of Route 5
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Reactant of Route 6
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.